2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl-
Overview
Description
2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- is a chemical compound with the molecular formula C13H28O5 and a molecular weight of 264.36 g/mol . . This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- typically involves the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound . The reaction conditions often include elevated temperatures and pressures to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Catalysts such as potassium hydroxide or sodium methoxide are commonly used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols with different chain lengths.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, leading to the formation of new ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides (NaOR) are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohols.
Substitution: New ether derivatives.
Scientific Research Applications
2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- involves its interaction with various molecular targets. The compound’s ether linkages and hydroxyl group allow it to form hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules. This interaction can stabilize enzyme structures and enhance their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-ol
- 4,7,10,13-tetraoxatetradecan-2-ol
- 2,5,8,11-Tetraoxatetradecan-13-ol
Uniqueness
2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- is unique due to its specific arrangement of ether linkages and the presence of a terminal hydroxyl group. This structure imparts distinct solubility and reactivity properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-[1-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O5/c1-10(14)6-16-12(3)8-18-13(4)9-17-11(2)7-15-5/h10-14H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHSRMJVXNYLKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COC(C)COC(C)COC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864940 | |
Record name | 4,7,10-Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20324-34-9 | |
Record name | 4,7,10-Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20324-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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